molecular formula C13H28N2 B13245770 (Butan-2-yl)[3-(2-methylpiperidin-1-yl)propyl]amine

(Butan-2-yl)[3-(2-methylpiperidin-1-yl)propyl]amine

Cat. No.: B13245770
M. Wt: 212.37 g/mol
InChI Key: YIHQUCLGWUZLCY-UHFFFAOYSA-N
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Description

"(Butan-2-yl)[3-(2-methylpiperidin-1-yl)propyl]amine" is a secondary amine featuring a branched butan-2-yl group attached to a 3-(2-methylpiperidin-1-yl)propyl chain. The 2-methylpiperidine moiety introduces steric hindrance and conformational rigidity due to its six-membered heterocyclic structure with a methyl substituent at the 2-position. This compound shares structural similarities with pharmacologically active amines, such as GPCR inhibitors (e.g., IQS-01.01RS in ), and materials science applications like CO₂ adsorption (e.g., amine-modified silica sorbents in ). Its synthesis likely involves reductive amination or nucleophilic substitution strategies, akin to routes described for analogous piperidine derivatives .

Properties

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

N-[3-(2-methylpiperidin-1-yl)propyl]butan-2-amine

InChI

InChI=1S/C13H28N2/c1-4-12(2)14-9-7-11-15-10-6-5-8-13(15)3/h12-14H,4-11H2,1-3H3

InChI Key

YIHQUCLGWUZLCY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCCCN1CCCCC1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[3-(2-methylpiperidin-1-yl)propyl]amine typically involves the reaction of butan-2-amine with 3-(2-methylpiperidin-1-yl)propyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for (Butan-2-yl)[3-(2-methylpiperidin-1-yl)propyl]amine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[3-(2-methylpiperidin-1-yl)propyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine products.

Scientific Research Applications

(Butan-2-yl)[3-(2-methylpiperidin-1-yl)propyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Butan-2-yl)[3-(2-methylpiperidin-1-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Key structural analogs differ in the alkyl/aryl substituents or amine backbone configuration:

Compound Name Substituent (R) Amine Type Molecular Weight Key Properties/Applications Reference
(Butan-2-yl)[3-(2-methylpiperidin-1-yl)propyl]amine Butan-2-yl Secondary ~265.4 g/mol Potential GPCR modulation, steric hindrance
[1-(4-Fluorophenyl)propyl][3-(2-methylpiperidin-1-yl)propyl]amine 4-Fluorophenylpropyl Secondary 292.4 g/mol Pharmaceutical intermediates
N-[3-(Trimethoxysilyl)propyl]ethylenediamine Trimethoxysilylpropyl Primary/Secondary Variable CO₂ adsorption in silica composites
Trimethoxy[3-(methylamino)propyl]silane (TMMAP) Methylamino propyl Secondary Variable Lower CO₂ efficiency (dry conditions)

Key Observations :

  • Steric Effects : The butan-2-yl group introduces significant steric hindrance compared to linear alkyl or aryl substituents. DFT studies show branched radicals (e.g., butan-2-yl) reduce chemical reactivity due to electron distribution and steric clashes, as seen in substituted nitrososulfamoyl scaffolds .
  • Aryl vs. Alkyl Substituents : Fluorophenyl analogs () may exhibit enhanced π-π interactions in biological systems but reduced solubility compared to alkyl-substituted derivatives like the target compound.
Amine Type and Functional Performance
  • In contrast, tertiary amines (e.g., [3-(diethylamino)propyl]trimethoxysilane) exhibit higher moisture tolerance but lower CO₂ affinity .
  • Primary Amines: Compounds like APTES (3-aminopropyltriethoxysilane) achieve higher CO₂ capacities (amine efficiency ~0.5) but are prone to oxidative degradation .

Biological Activity

(Butan-2-yl)[3-(2-methylpiperidin-1-yl)propyl]amine is a chemical compound with the molecular formula C₁₃H₂₈N₂ and a molecular weight of 212.37 g/mol. This compound features a unique structural configuration that includes a butan-2-yl group attached to a propyl amine containing a 2-methylpiperidine moiety. Its potential biological activities are of significant interest in pharmacological research, particularly due to its interactions with various biological targets.

Chemical Structure and Properties

The structure of (Butan-2-yl)[3-(2-methylpiperidin-1-yl)propyl]amine can be represented as follows:

C13H28N2\text{C}_{13}\text{H}_{28}\text{N}_{2}

Key Properties:

  • Molecular Weight: 212.37 g/mol
  • InChI Key: YIHQUCLGWUZLCY-UHFFFAOYSA-N

Synthesis

The synthesis of (Butan-2-yl)[3-(2-methylpiperidin-1-yl)propyl]amine typically involves the reaction of butan-2-amine with 3-(2-methylpiperidin-1-yl)propyl chloride under basic conditions, often utilizing sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution. Purification methods such as recrystallization or chromatography are employed to ensure product purity.

The biological activity of (Butan-2-yl)[3-(2-methylpiperidin-1-yl)propyl]amine is hypothesized to involve interactions with specific receptors or enzymes, influencing their activity and triggering various biochemical pathways. The exact mechanisms are still under investigation, but preliminary studies suggest potential applications in therapeutic contexts.

Pharmacological Potential

Recent research indicates that compounds structurally related to (Butan-2-yl)[3-(2-methylpiperidin-1-yl)propyl]amine exhibit diverse pharmacological activities, including:

  • Antimicrobial properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Neurological effects: Investigations into its potential as a treatment for neurological disorders are ongoing.

Comparative Analysis with Related Compounds

A comparative analysis of (Butan-2-yl)[3-(2-methylpiperidin-1-yl)propyl]amine with structurally similar compounds reveals insights into its unique biological profile.

Compound NameCAS NumberStructural Similarity
(Butan-2-yl)[3-(2-methylpiperidin-1-yl)ethyl]amine1019578-36-9High
(Butan-2-yl)[3-(2-methylpiperidin-1-yl)methyl]amine1019578-XHigh
(Butan-2-yl)[3-(2-methylpiperidin-1-yl)butyl]amine1019578-YHigh

This table highlights that while these compounds share structural similarities, their distinct configurations may lead to varied biological activities and therapeutic potentials.

Case Studies and Research Findings

Research has begun to explore the implications of (Butan-2-yl)[3-(2-methylpiperidin-1-yl)propyl]amine in various therapeutic contexts:

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